5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.
Formation of the Schiff Base: The (E)-(4-fluorophenyl)methylidene group can be introduced through a condensation reaction between an aldehyde and an amine.
Hydrosulfide Introduction: The hydrosulfide group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the Schiff base, converting it to the corresponding amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets and pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with diverse biological activities.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, known for their stability and biological activity.
Dimethoxyphenyl Derivatives: Compounds containing dimethoxyphenyl groups, often studied for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
The uniqueness of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C17H15FN4O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-14-8-5-12(9-15(14)24-2)16-20-21-17(25)22(16)19-10-11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
VXJXYJASGOLPQE-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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